molecular formula C21H26N4 B11312405 N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11312405
M. Wt: 334.5 g/mol
InChI Key: XKZHGNMTIBBSHD-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-methylbenzaldehyde in the presence of a cyclizing agent such as ammonium acetate. The reaction is carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H26N4/c1-14-8-7-9-17(12-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-10-5-4-6-11-18/h7-9,12-13,18,23H,4-6,10-11H2,1-3H3

InChI Key

XKZHGNMTIBBSHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4CCCCC4

Origin of Product

United States

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